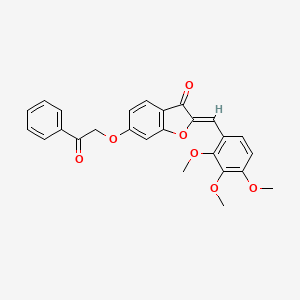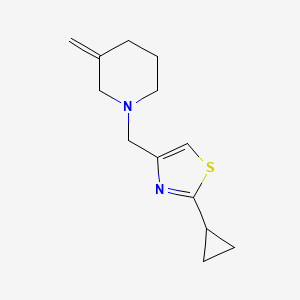
2,2-Difluoroethane-1-sulfinyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoroethane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C2H3ClF2O2S It is a derivative of ethane, where two hydrogen atoms are replaced by fluorine atoms, and one of the carbon atoms is bonded to a sulfinyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethane-1-sulfinyl chloride typically involves the reaction of 2,2-difluoroethanol with sulfonyl chloride or sulfonic anhydride in the presence of an alkali. The reaction is carried out in an organic solvent, and the mixture is heated and stirred to ensure complete reaction . Another method involves the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,2-Difluoroethane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form sulfinamides or sulfinates.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form sulfides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form sulfinic acid and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like zinc, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include sulfinamides, sulfinates, sulfonyl derivatives, and sulfides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2-Difluoroethane-1-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfinyl groups into molecules, which can be further transformed into various functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
作用機序
The mechanism of action of 2,2-Difluoroethane-1-sulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfinyl derivatives. The sulfinyl group can act as an electrophile, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
類似化合物との比較
Similar Compounds
2,2-Difluoroethane-1-sulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
2,2,2-Trifluoroethanesulfonyl chloride: Contains an additional fluorine atom and a sulfonyl group.
1,1-Dichloro-2,2-difluoroethylene: A related compound with different halogen substitutions
Uniqueness
2,2-Difluoroethane-1-sulfinyl chloride is unique due to its specific combination of fluorine and sulfinyl chloride groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized synthetic applications and research.
特性
IUPAC Name |
2,2-difluoroethanesulfinyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2OS/c3-7(6)1-2(4)5/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJKWBNFKCTQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)S(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2492428.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide](/img/structure/B2492429.png)
![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)
![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)


![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2492438.png)


